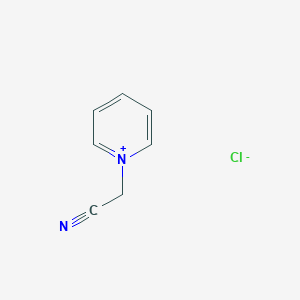

1-(Cyanomethyl)pyridinium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296121. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-1-ium-1-ylacetonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJOROWXIWLCMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938214 | |

| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17281-59-3 | |

| Record name | Pyridinium, 1-(cyanomethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17281-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)pyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17281-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyanomethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Cyanomethyl)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanomethyl)pyridinium chloride, a quaternary pyridinium salt, is a versatile organic compound with the CAS Number 17281-59-3 . This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications, particularly in the realm of organic synthesis and drug discovery. The pyridinium moiety is a key structural feature in various biologically active compounds, and its derivatives are of significant interest to the pharmaceutical industry.

Chemical and Physical Properties

This compound is typically a light yellow to brown crystalline powder. It is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17281-59-3 | |

| Molecular Formula | C₇H₇ClN₂ | |

| Molecular Weight | 154.60 g/mol | |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 167-170 °C or 174 °C | |

| Solubility | Soluble in water | |

| IUPAC Name | 1-(cyanomethyl)pyridin-1-ium chloride | |

| InChI Key | HEJOROWXIWLCMS-UHFFFAOYSA-M | |

| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-] |

Synthesis and Purification

General Synthesis Protocol

The synthesis of this compound is typically achieved through the quaternization of pyridine with a suitable alkylating agent, in this case, chloroacetonitrile. This is a type of N-alkylation reaction. A general procedure is outlined below, based on methods for synthesizing alkyl pyridinium chlorides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).

-

Addition of Alkylating Agent: To the stirred solution, add an equimolar amount of chloroacetonitrile dropwise. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a moderate temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the solution. The precipitate can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether, to yield the purified this compound. The resulting crystals should be dried under vacuum.

Figure 1: General workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Typical Observations/Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase column (e.g., C18), UV detection. The retention time of the main peak corresponds to the standard. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation and confirmation. | Provides information on the chemical environment of the hydrogen atoms. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Structural elucidation of the carbon skeleton. | Confirms the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the nitrile (C≡N) and aromatic (C=C, C=N) groups. |

| Melting Point Analysis | Purity assessment. | A sharp melting point range indicates high purity. |

Experimental Protocol for HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the sample and compare the retention time and peak area to a known standard to determine purity and concentration.

Chemical Reactivity and Potential Applications

Formation of Pyridinium Ylides

A key aspect of the chemistry of this compound is its ability to form a pyridinium ylide. The methylene group adjacent to the positively charged pyridinium nitrogen is acidic and can be deprotonated by a base to form a highly reactive zwitterionic intermediate, a pyridinium ylide.

Figure 2: Formation of a pyridinium ylide from this compound.

Applications in Organic Synthesis

Pyridinium ylides are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems. They can act as 1,3-dipoles in cycloaddition reactions. For instance, the reaction of the ylide derived from this compound with alkynes can lead to the formation of indolizine derivatives. Indolizines are a class of nitrogen-containing heterocyclic compounds that are scaffolds in many biologically active molecules.

Potential in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, the broader class of pyridinium salts exhibits a range of biological effects, including antimicrobial and anticancer activities.

The proposed mechanism of antimicrobial action for cationic surfactants like pyridinium salts involves the disruption of the bacterial cell membrane. The positively charged pyridinium headgroup interacts with the negatively charged components of the cell membrane, while the organic substituent can penetrate the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.

The ability to synthesize indolizine scaffolds from this compound is particularly relevant for drug discovery, as indolizine derivatives have shown a wide array of pharmacological activities.

Figure 3: Logical relationship from this compound to potential drug candidates.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 3: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Immediately wash with soap and water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.

-

Inhalation: Move to fresh air.

Conclusion

This compound is a valuable reagent in organic chemistry with significant potential for applications in drug discovery and development. Its ability to form pyridinium ylides opens up synthetic pathways to complex heterocyclic structures like indolizines. While its own biological profile is not extensively studied, the known activities of related pyridinium salts and their derivatives suggest that it is a promising starting material for the synthesis of new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further investigation into the biological activities of this compound and its derivatives is warranted.

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyanomethyl)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(cyanomethyl)pyridinium chloride, a versatile building block in organic synthesis and medicinal chemistry. This document details the experimental protocols for its preparation and outlines the analytical techniques used to confirm its structure and purity.

Physicochemical Properties

This compound is a white to light yellow or brown crystalline solid.[1][2] It is soluble in water.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17281-59-3 | [3][4] |

| Molecular Formula | C₇H₇ClN₂ | [1][3][4] |

| Molecular Weight | 154.60 g/mol | [1][3][4] |

| Melting Point | 167-170 °C | [1][2] |

| Appearance | White to light yellow/brown crystalline powder | [1][2] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the direct quaternization of pyridine with chloroacetonitrile. This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide.

Experimental Protocol: Synthesis

Materials:

-

Pyridine

-

Chloroacetonitrile

-

Anhydrous diethyl ether

Procedure:

-

In a sealed pressure reaction vessel, combine equimolar amounts of freshly distilled pyridine and chloroacetonitrile. For a more controlled reaction, a 10% stoichiometric excess of pyridine can be used.[5]

-

The reaction mixture is allowed to stand at room temperature for approximately 48 hours or can be gently heated to accelerate the reaction.[5]

-

Upon completion of the reaction, a solid precipitate of this compound will have formed.

-

The crude product is collected and washed thoroughly with three portions of anhydrous diethyl ether to remove any unreacted starting materials.[5]

-

The washed product is then dried under vacuum to yield the purified this compound.

Purification Protocol: Recrystallization

For obtaining high-purity material, recrystallization is the recommended method.

Solvent Selection: Based on the polarity of the compound, common solvents for the recrystallization of pyridinium salts include ethanol, or solvent mixtures such as hexane/acetone or hexane/THF.[6] The ideal solvent or solvent system should dissolve the compound when hot and allow for crystal formation upon cooling.

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the compound. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O).[1]

¹H NMR (400 MHz, D₂O): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Singlet | 2H | -CH₂- | |

| Triplet | 2H | H-3, H-5 | |

| Triplet | 1H | H-4 | |

| Doublet | 2H | H-2, H-6 |

¹³C NMR (D₂O): [1]

| Chemical Shift (δ) ppm | Assignment |

| -CH₂- | |

| -C≡N | |

| C-3, C-5 | |

| C-4 | |

| C-2, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be recorded using a KBr disc or as a Nujol mull.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N stretch (nitrile) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~1600, 1480 | C=C and C=N stretch (pyridinium ring) |

| ~1400-1450 | CH₂ bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this ionic compound, electrospray ionization (ESI) is a suitable technique. The predicted collision cross-section data for various adducts are available.[7]

| Adduct | m/z |

| [M]⁺ | 119.06037 |

| [M+H]⁺ | 120.06820 |

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its reactive cyanomethyl group and the pyridinium moiety make it a versatile precursor for the construction of various heterocyclic systems and substituted pyridines, which are common scaffolds in many bioactive compounds.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Role in Drug Discovery

Caption: Role of this compound as a building block in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE CAS#: 17281-59-3 [amp.chemicalbook.com]

- 3. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. PubChemLite - this compound (C7H7N2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide on the Mechanism of Action of 1-(Cyanomethyl)pyridinium Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)pyridinium chloride is a versatile reagent in organic synthesis, primarily functioning as a precursor to a reactive pyridinium ylide intermediate. This guide elucidates the core mechanism of action, focusing on the in-situ generation of the 1-(cyanomethyl)pyridinium ylide and its subsequent participation in [3+2] cycloaddition reactions. This pathway provides an efficient route to the synthesis of various nitrogen-containing heterocyclic compounds, most notably indolizine derivatives. This document provides a comprehensive overview of the reaction mechanism, supported by experimental protocols and quantitative data, to aid researchers in the application of this reagent for the development of novel molecular entities.

Core Mechanism of Action: Ylide Formation and 1,3-Dipolar Cycloaddition

The primary role of this compound in organic synthesis is to serve as a stable precursor for the in-situ generation of 1-(cyanomethyl)pyridinium ylide. This ylide is a highly reactive 1,3-dipole, which is a key intermediate in the synthesis of five-membered heterocyclic rings through [3+2] cycloaddition reactions.

The process is initiated by the deprotonation of the acidic methylene group of this compound using a base. The resulting ylide is stabilized by the electron-withdrawing nitrile group and the positively charged pyridinium ring. This stabilized ylide then readily reacts with various dipolarophiles, such as electron-deficient alkenes and alkynes, to form a five-membered heterocyclic ring. The most common application of this methodology is the synthesis of indolizine derivatives.

Quantitative Data Presentation

The efficacy of the [3+2] cycloaddition reaction utilizing this compound is dependent on the nature of the dipolarophile, the base employed, and the reaction conditions. The following table summarizes the yields of various indolizine derivatives synthesized from 1-(cyanomethyl)pyridinium ylide and different alkynes.

| Entry | Dipolarophile (Alkyne) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Dimethyl acetylenedicarboxylate | K₂CO₃ | DMF | RT | 18 | Dimethyl 1-cyanoindolizine-2,3-dicarboxylate | 85 |

| 2 | Ethyl propiolate | Et₃N | CH₃CN | Reflux | 12 | Ethyl 1-cyanoindolizine-2-carboxylate | 78 |

| 3 | Phenylacetylene | DBU | Toluene | 80 | 24 | 1-Cyano-2-phenylindolizine | 65 |

| 4 | Methyl propiolate | K₂CO₃ | MeOH | RT | 18 | Methyl 1-cyanoindolizine-2-carboxylate | 81[1] |

| 5 | 1-Hexyne | NaH | THF | 60 | 12 | 1-Cyano-2-butylindolizine | 55 |

Table 1: Synthesis of 1-Cyanoindolizine Derivatives via [3+2] Cycloaddition.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 1-Cyanoindolizine Derivatives

This protocol outlines a general one-pot method for the synthesis of multisubstituted indolizines from pyridinium salts and electron-deficient alkenes or alkynes.[2][3]

Materials:

-

This compound (1.0 mmol)

-

Dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol or DBU, 1.5 mmol)

-

Solvent (e.g., DMF, CH₃CN, 10 mL)

-

Oxidizing agent (e.g., TEMPO, if required for aromatization with alkenes)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and the dipolarophile (1.1 mmol) in the chosen solvent (10 mL) at room temperature, the base (2.0 mmol) is added portion-wise.

-

The reaction mixture is stirred at the specified temperature (see Table 1) for the indicated time.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired indolizine derivative.

Signaling Pathways and Logical Relationships

The reactivity of the 1-(cyanomethyl)pyridinium ylide is influenced by several factors, including the electronic nature of the substituents on both the pyridinium ring and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the LUMO, facilitating the interaction with the HOMO of the ylide.

Conclusion

This compound is a valuable and readily available reagent for the synthesis of indolizines and other nitrogen-containing heterocycles. Its mechanism of action proceeds through the efficient in-situ generation of a pyridinium ylide, which undergoes a [3+2] cycloaddition with a variety of dipolarophiles. The reaction is generally high-yielding and can be performed under mild conditions, making it an attractive method for synthetic chemists in academia and industry. The data and protocols provided in this guide serve as a valuable resource for the practical application of this versatile reagent.

References

- 1. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 3. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]

Spectroscopic Profile of 1-(Cyanomethyl)pyridinium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(cyanomethyl)pyridinium chloride, a pyridinium salt of interest to researchers in organic synthesis and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

| ¹H NMR (400 MHz, D₂O) | |

| Chemical Shift (δ) ppm | Description |

| Data Not Available | Peak list with chemical shifts and coupling constants is not publicly available in the searched resources. |

| ¹³C NMR (D₂O) | |

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Peak list with chemical shifts is not publicly available in the searched resources. |

| Infrared (IR) Spectroscopy | |

| Method | Key Absorption Bands (cm⁻¹) |

| KBr Disc | Specific peak frequencies are not detailed in the available resources. |

| Nujol Mull | Specific peak frequencies are not detailed in the available resources. |

| Mass Spectrometry | |

| Ion | Predicted m/z |

| [M]⁺ | 119.06037[1] |

| [M+H]⁺ | 120.06820[1] |

| [M+Na]⁺ | 142.05014[1] |

| [M+NH₄]⁺ | 137.09474[1] |

| [M+K]⁺ | 158.02408[1] |

| [M-H]⁻ | 118.05364[1] |

| Note: The mass spectrometry data presented is based on computational predictions for the cation 1-(cyanomethyl)pyridinium.[1] Experimental mass spectrum data for this compound was not found in the public domain. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in deuterium oxide (D₂O). A typical concentration for ¹H NMR is 5-10 mg/mL and for ¹³C NMR is 20-50 mg/mL. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. The chemical shifts are referenced to a suitable internal or external standard.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Nujol Mull Method: A few milligrams of the solid sample are ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a thick paste (mull). This mull is then spread between two salt plates (e.g., KBr or NaCl) and the IR spectrum is recorded. The characteristic peaks of Nujol should be noted and subtracted from the sample spectrum.

Mass Spectrometry

For a quaternary ammonium salt like this compound, electrospray ionization (ESI) is a suitable mass spectrometry technique. The analysis would be performed in positive ion mode to detect the 1-(cyanomethyl)pyridinium cation. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile/water, and introduced into the mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(Cyanomethyl)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(cyanomethyl)pyridinium chloride, a pyridinium salt with potential applications in organic synthesis and pharmaceutical development. This document consolidates available data on its physicochemical properties, outlines experimental protocols for its analysis, and visualizes key chemical pathways.

Core Properties of this compound

This compound is a beige crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂ | [2] |

| Molecular Weight | 154.60 g/mol | [2] |

| Melting Point | 167-170 °C | [1] |

| Appearance | Light yellow to brown powder/crystal | [1][3] |

| CAS Number | 17281-59-3 | [4] |

Solubility Profile

For drug development and process chemistry, determining the solubility in various aqueous and organic solvents is crucial for formulation, purification, and reaction condition optimization. A general experimental protocol for determining the solubility of an organic salt like this compound is provided below.

Experimental Protocol: Isothermal Solubility Determination

This protocol outlines a standard method for determining the solubility of a compound in various solvents at a constant temperature.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2. Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solutions using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

8. Data Presentation:

The quantitative solubility data should be presented in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Methanol | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined |

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. The stability of this compound should be assessed under various stress conditions.

pH-Dependent Stability

The stability of pyridinium salts can be influenced by the pH of the solution. While specific data for this compound is not available, a general understanding suggests that the pyridinium ring is relatively stable under acidic to neutral conditions. However, under strongly basic conditions, pyridinium salts can be susceptible to degradation.

Thermal Stability

The thermal stability of 1-alkylpyridinium halides is dependent on the nature of the anion.[5] Studies on the thermal decomposition of pyridinium salts indicate that they can undergo decomposition at elevated temperatures.[6] For instance, the thermal decomposition of certain alkyl chloroformates is accelerated in the presence of pyridinium chloride.[6]

Photostability

Pyridinium salts are known to undergo photochemical transformations upon exposure to light.[7][8] These reactions can lead to the formation of various degradation products, including bicyclic aziridines.[8] Therefore, it is recommended that this compound be protected from light during storage and handling.

Experimental Protocol: Stability Assessment

A general protocol for assessing the stability of this compound in solution is provided below.

1. Materials and Equipment:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Temperature-controlled ovens or chambers

-

Photostability chamber with a controlled light source (e.g., xenon lamp)

-

HPLC system with a stability-indicating method

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare solutions of this compound in the different pH buffers.

-

For thermal stability testing, store aliquots of the solutions in tightly sealed vials at various temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

-

For photostability testing, expose aliquots of the solutions to a controlled light source in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

6. Data Presentation:

The stability data should be presented in tables to show the percentage of the compound remaining over time under different conditions.

pH-Dependent Stability

| pH | Temperature (°C) | Time (days) | % Remaining |

| 2 | 25 | 0 | 100 |

| 7 | Data to be determined | ||

| 14 | Data to be determined | ||

| 7 | 25 | 0 | 100 |

| 7 | Data to be determined | ||

| 14 | Data to be determined | ||

| 9 | 25 | 0 | 100 |

| 7 | Data to be determined | ||

| 14 | Data to be determined |

Thermal Stability (at pH 7)

| Temperature (°C) | Time (days) | % Remaining |

| 40 | 0 | 100 |

| 7 | Data to be determined | |

| 14 | Data to be determined | |

| 60 | 0 | 100 |

| 7 | Data to be determined | |

| 14 | Data to be determined |

Photostability (at pH 7 and 25 °C)

| Condition | Time (hours) | % Remaining |

| Light | 0 | 100 |

| 6 | Data to be determined | |

| 12 | Data to be determined | |

| Dark | 0 | 100 |

| 6 | Data to be determined | |

| 12 | Data to be determined |

Synthesis and Degradation Pathways

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine with chloroacetonitrile. This is a classic example of a Menshutkin reaction, where a tertiary amine (pyridine) acts as a nucleophile to displace a halide from an alkyl halide (chloroacetonitrile).

References

- 1. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE CAS#: 17281-59-3 [amp.chemicalbook.com]

- 2. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17281-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The synthetic potential of pyridinium salt photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(Cyanomethyl)pyridinium Chloride and its Role as a Precursor in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)pyridinium chloride is a versatile organic salt that serves as a key precursor in a variety of synthetic transformations. Its primary role is in the generation of pyridinium ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its physical and chemical properties, and its significant applications in the synthesis of nitrogen-containing heterocyclic compounds, particularly indolizine derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.

Introduction

This compound, a quaternary pyridinium salt, has garnered significant attention in organic synthesis due to its ability to act as a stable precursor to 1-(cyanomethyl)pyridinium ylide. This ylide is a valuable 1,3-dipole in cycloaddition reactions, providing a straightforward and efficient route to a variety of heterocyclic scaffolds. These scaffolds are of particular interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This guide will delve into the synthesis of the title compound and explore its utility as a building block in modern organic chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| CAS Number | 17281-59-3[1][2] |

| Molecular Formula | C₇H₇ClN₂[1][2] |

| Molecular Weight | 154.60 g/mol [1] |

| Appearance | White to light yellow or brown crystalline solid[2] |

| Melting Point | 167-170 °C[2] |

| Solubility | Soluble in water |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1[1] |

| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-][1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of pyridine with chloroacetonitrile. This is a direct nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of chloroacetonitrile.

Detailed Experimental Protocol

Materials:

-

Pyridine

-

Chloroacetonitrile

-

Anhydrous ether (for washing)

Procedure:

-

In a suitable reaction vessel, combine a stoichiometric excess of pyridine with chloroacetonitrile.

-

The reaction mixture can be stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

Upon completion of the reaction, the resulting solid is collected.

-

The crude product is then washed with anhydrous ether to remove any unreacted starting materials.

-

The purified this compound is dried under vacuum.

Note: Due to the hygroscopic nature of some pyridinium salts, it is advisable to handle the product in a dry atmosphere.

Role as a Precursor in Synthesis: Generation of Pyridinium Ylides

The primary synthetic utility of this compound lies in its role as a precursor to 1-(cyanomethyl)pyridinium ylide. This ylide is typically generated in situ by treating the pyridinium salt with a base, such as triethylamine or potassium carbonate. The base abstracts the acidic proton from the methylene group adjacent to the positively charged nitrogen atom.

Applications in [3+2] Cycloaddition Reactions for the Synthesis of Indolizines

Pyridinium ylides, such as the one derived from this compound, are key intermediates in 1,3-dipolar cycloaddition reactions. They react readily with electron-deficient alkenes and alkynes (dipolarophiles) to construct five-membered rings, leading to the formation of various nitrogen-containing heterocyclic systems, most notably indolizines.

The general mechanism involves the concerted [3+2] cycloaddition of the pyridinium ylide to the dipolarophile, followed by an aromatization step, which often occurs via oxidation or elimination, to yield the stable indolizine ring system.

Synthesis of Indolizine-1-carbonitrile Derivatives

A notable application is the one-pot, two-step tandem reaction for the synthesis of indolizine-1-carbonitrile derivatives. This involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an aromatic aldehyde and malononitrile.

Quantitative Data from Representative Reactions

The following table summarizes quantitative data from selected publications on the synthesis of indolizine derivatives using pyridinium salts.

| Pyridinium Salt Precursor | Dipolarophile | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl pyridine acetate / Benzyl bromide | - | Cs₂CO₃ / Triethyl orthoformate | Acetonitrile | 7 | Medium to Excellent | [4] |

Detailed Experimental Protocol: Synthesis of Indolizine Derivatives

The following is a general experimental protocol for the synthesis of indolizine derivatives via a 1,3-dipolar cycloaddition reaction.

Materials:

-

This compound

-

An electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD)

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the electron-deficient alkyne (1-1.2 equivalents) to the solution.

-

Slowly add the base (1-1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired indolizine derivative.

Characterization: The structure of the synthesized indolizine can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its ability to generate pyridinium ylides in situ makes it a cornerstone reagent for [3+2] cycloaddition reactions, providing an efficient and modular approach to the construction of indolizine and related scaffolds. The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile compound and its derivatives in the quest for new bioactive molecules. Further exploration of one-pot multicomponent reactions and the use of diverse dipolarophiles will undoubtedly continue to expand the synthetic utility of this compound.

References

The Versatile Chemistry of 1-(Cyanomethyl)pyridinium Chloride: A Comprehensive Review of its Applications

For Immediate Release

A Deep Dive into the Synthetic Utility and Biological Significance of a Key Pyridinium Salt

This technical guide provides an in-depth review of the applications of 1-(Cyanomethyl)pyridinium chloride, a versatile reagent in organic synthesis and a precursor to biologically active molecules. Aimed at researchers, scientists, and drug development professionals, this document details its synthesis, spectroscopic characterization, and its pivotal role in the construction of complex heterocyclic scaffolds. The guide further explores the biological activities of the resulting compounds, with a particular focus on their potential as anticancer agents.

Synthesis and Characterization of this compound

This compound is a quaternary pyridinium salt that is readily synthesized and serves as a key building block in various chemical transformations.

Synthesis:

The most common method for the synthesis of this compound involves the direct reaction of pyridine with chloroacetonitrile. This straightforward nucleophilic substitution reaction provides the desired product in good yield.

Spectroscopic Characterization:

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (D₂O, 400 MHz) | Chemical Shifts (δ) in ppm: 8.85 (d, 2H), 8.55 (t, 1H), 8.05 (t, 2H), 5.80 (s, 2H) |

| ¹³C NMR (D₂O) | Chemical Shifts (δ) in ppm: 147.5, 146.0, 129.0, 115.0, 55.0 |

| IR (KBr disc) | Characteristic Peaks (cm⁻¹): Aromatic C-H stretching (3150-3000), C≡N stretching (~2250), C=C and C=N ring vibrations (1650-1400)[1][2] |

Core Application: Precursor to Pyridinium Ylides for 1,3-Dipolar Cycloadditions

The primary application of this compound lies in its role as a stable precursor to 1-(cyanomethyl)pyridinium ylide. This ylide is a highly reactive 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes, to generate five-membered heterocyclic rings.

This in situ generation of the pyridinium ylide is central to its synthetic utility, as the ylide itself is often too reactive to be isolated.

Synthesis of Indolizine Derivatives

A major application of 1-(cyanomethyl)pyridinium ylide is in the synthesis of indolizines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The reaction proceeds via a [3+2] cycloaddition between the pyridinium ylide and an alkene, followed by an oxidation step to yield the aromatic indolizine ring system.

Quantitative Data for Indolizine Synthesis:

| Pyridinium Salt | Dipolarophile | Base/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | N-phenylmaleimide | Et₃N / Chloranil | Acetonitrile | Reflux | 12 | 85 | [3] |

| This compound | Dimethyl fumarate | Et₃N / Pd/C | Toluene | Reflux | 24 | 78 | [3] |

| 1-(Phenacyl)pyridinium bromide | Chalcone | CrO₃/Et₃N | - | - | - | 37 | [4] |

| Pyridinium salts | Electron-deficient alkynes | Cs₂CO₃ | 1,4-Dioxane | - | - | 34-81 | [4] |

Experimental Protocol: One-Pot Synthesis of a Substituted Indolizine

This protocol describes a general one-pot procedure for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an oxidant[5].

-

To a solution of the α-halo carbonyl compound (1.0 mmol) and pyridine (1.2 mmol) in DMF (5 mL) is added the electron-deficient alkene (1.5 mmol).

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 2.5 mmol) and sodium carbonate (2.0 mmol) are then added to the mixture.

-

The reaction mixture is stirred at 120 °C for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired indolizine derivative[5].

Synthesis of Dihydrofuran Derivatives

Pyridinium ylides, including the one derived from this compound, can also be utilized in the synthesis of 2,3-dihydrofurans. This reaction involves the conjugate addition of the pyridinium ylide to an enone, followed by an intramolecular cyclization. This method provides a stereoselective route to these important heterocyclic motifs found in many natural products[6][7][8].

Quantitative Data for Dihydrofuran Synthesis:

| Pyridinium Salt Precursor | Enone | Base | Solvent | Yield (%) | Reference |

| N-Phenacylpyridinium bromide | Chalcone | K₂CO₃ | Acetonitrile | 85 | [6] |

| N-(p-Nitrobenzyl)pyridinium bromide | Chalcone | K₂CO₃ | Acetonitrile | 75 | [6] |

Experimental Protocol: Synthesis of a 2,3-Dihydrofuran Derivative

The following is a general procedure for the synthesis of 2,3-dihydrofurans from pyridinium salts and enones[6].

-

A mixture of the pyridinium salt (1.0 mmol), the enone (1.2 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the 2,3-dihydrofuran derivative[6].

Applications in Medicinal Chemistry and Drug Development

The heterocyclic scaffolds synthesized from this compound, particularly indolizine derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of indolizine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.

References

- 1. Page loading... [wap.guidechem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abscience.com.tw [abscience.com.tw]

- 6. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-(Cyanomethyl)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(Cyanomethyl)pyridinium chloride (CAS No: 17281-59-3). The content herein is intended for use by trained professionals in laboratory and drug development settings. Adherence to established safety protocols and institutional guidelines is paramount when working with this compound.

Chemical and Physical Properties

This compound is a pyridinium salt that serves as a useful biochemical and intermediate in organic synthesis.[1][2] It is typically supplied as a light yellow to brown crystalline powder.[3]

| Property | Value | Reference(s) |

| CAS Number | 17281-59-3 | [3][4] |

| Molecular Formula | C₇H₇ClN₂ | [3][4] |

| Molecular Weight | 154.60 g/mol | [3][4] |

| Appearance | Light yellow to Brown powder/crystal | [3] |

| Melting Point | 167-170 °C (lit.) | [3] |

| Solubility | Soluble in water. | [3] |

| IUPAC Name | 2-pyridin-1-ium-1-ylacetonitrile chloride | [4] |

| Synonyms | N-(Cyanomethyl)pyridinium chloride, 1-Cyanomethylpyridin-1-ium chloride | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4]

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 3 / 4 | H301 / H302 | Danger | Toxic if swallowed / Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation | [4] |

Precautionary Statements

| Code | Precautionary Statement | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Toxicological Data

| Compound | Species | Route | Value | Reference(s) |

| Pyridine (Parent Compound) | Rat | Oral | LD₅₀: 1580 mg/kg | [1] |

| Cetylpyridinium chloride (Related Compound) | Rat | Oral | LD₅₀: 200 mg/kg | [11] |

| Cetylpyridinium chloride (Related Compound) | Rat | Inhalation | LC₅₀: 0.09 mg/L (4 hours) | [11] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[5]

-

Skin Protection : Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat. Change gloves immediately if contaminated.[12][13]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]

Storage Conditions

-

Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Protect from moisture as the compound may be hygroscopic.

Accidental Release and First Aid Measures

A clear and practiced emergency response plan is essential. The following workflow outlines the immediate steps to be taken in the event of an accidental release or personnel exposure.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound. They should be adapted and optimized based on specific laboratory conditions and equipment.

Representative Synthesis Protocol: N-Alkylation of Pyridine

This compound is synthesized via a standard Sₙ2 quaternization reaction between pyridine and 2-chloroacetonitrile.[14]

Materials:

-

Pyridine (freshly distilled and dried)

-

2-Chloroacetonitrile

-

Anhydrous diethyl ether (or other suitable solvent like acetonitrile)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.

-

To the flask, add pyridine (1.0 equivalent).

-

Add a suitable anhydrous solvent (e.g., diethyl ether). The volume should be sufficient to dissolve the pyridine.

-

Slowly add 2-chloroacetonitrile (1.0-1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

-

After the initial reaction subsides, heat the mixture to a gentle reflux. The reaction time can vary from a few hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

General Analytical Protocol: HPLC Analysis

Purity and identity can be assessed using High-Performance Liquid Chromatography (HPLC). Given the polar and ionic nature of the compound, a mixed-mode or reverse-phase column with an ion-pairing agent is often suitable.

Instrumentation & Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).

Reactivity and Use in Synthesis

This compound is a key precursor for the in-situ generation of pyridinium ylides. When treated with a base (e.g., triethylamine or potassium carbonate), the acidic methylene protons (adjacent to both the nitrile and the positively charged pyridinium nitrogen) are removed to form a stabilized 1-(cyanomethylene)pyridinium ylide.[15]

This ylide is a 1,3-dipole that readily undergoes cycloaddition reactions with various dipolarophiles, particularly activated alkynes, to synthesize indolizine derivatives.[15] This reactivity makes it a valuable building block in heterocyclic chemistry.

Disposal Procedures

Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations. This compound should be treated as hazardous chemical waste.[5][12]

Key Disposal Principles:

-

Do Not Dispose in Drains or Trash : Never dispose of this chemical down the sanitary sewer or in general solid waste.[12]

-

Waste Collection : Collect waste material (pure, solutions, or contaminated materials) in a designated, properly labeled, and sealable hazardous waste container.[12]

-

Container Rinsing : Empty containers should be triple-rinsed with a suitable solvent (e.g., water or methanol). The first rinseate must be collected as hazardous waste. Subsequent rinses should be managed according to institutional EHS guidelines.[12]

-

Professional Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of destruction is typically high-temperature incineration.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training, a thorough review of the Safety Data Sheet (SDS) for the specific material in use, and adherence to all applicable institutional and governmental regulations. Always perform a risk assessment before beginning any new procedure.

References

- 1. blog.cleanspaceproject.com [blog.cleanspaceproject.com]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE CAS#: 17281-59-3 [amp.chemicalbook.com]

- 4. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 17281-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. LJMU Research Online [researchonline.ljmu.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 12. earthsafeppe.com [earthsafeppe.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 15. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Cyanomethyl)pyridinium Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanomethyl)pyridinium chloride is a quaternary pyridinium salt that serves as a key precursor in a variety of synthetic organic reactions. Its primary utility lies in its ability to generate a cyanomethyl-substituted pyridinium ylide in situ. This reactive intermediate is a versatile 1,3-dipole, widely employed in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocyclic compounds, most notably indolizine derivatives. Some of these resulting indolizine scaffolds have garnered significant interest in medicinal chemistry and drug development due to their potential as potent tubulin polymerization inhibitors, a validated target for anticancer therapies. This technical guide provides a comprehensive overview of the alternative names, physicochemical properties, synthetic protocols, and key applications of this compound.

Nomenclature and Identification

This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. Proper identification is crucial for sourcing and regulatory compliance.

| Identifier Type | Identifier |

| CAS Number | 17281-59-3[1][2] |

| EC Number | 241-312-9[2] |

| PubChem CID | 2734116[2] |

| IUPAC Name | 2-pyridin-1-ium-1-ylacetonitrile chloride[2] |

| Molecular Formula | C₇H₇ClN₂[1][2] |

| Molecular Weight | 154.60 g/mol [1][2] |

| InChI | InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1[3][4] |

| InChIKey | HEJOROWXIWLCMS-UHFFFAOYSA-M[3][4] |

| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-][5] |

Table 1: Synonyms and Alternative Names

| Synonym |

| N-(Cyanomethyl)pyridinium chloride[3] |

| 1-(Cyanomethyl)pyridin-1-ium chloride[2] |

| 2-(1-pyridin-1-iumyl)acetonitrile chloride |

| Cyanomethylpyridinium chloride |

| NSC 296121[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its characterization and use in experimental settings.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 167-170 °C (lit.) |

| Solubility | Soluble in water |

Table 3: Spectroscopic Data

| Technique | Data (Predicted/Reported) |

| ¹H NMR (400 MHz, D₂O) | Chemical shifts (δ) will be present for the pyridinium ring protons and the cyanomethyl protons. |

| ¹³C NMR (D₂O) | Resonances corresponding to the carbons of the pyridinium ring and the cyanomethyl group are expected. |

| FTIR (KBr disc) | Characteristic peaks for C-H stretching of the aromatic ring, C≡N stretching, and C-N stretching are anticipated. |

Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily for the generation of pyridinium ylides for cycloaddition reactions.

Synthesis of this compound

A general method for the synthesis of pyridinium salts involves the quaternization of pyridine with an appropriate alkyl halide.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Procedure:

-

To a solution of pyridine in a suitable solvent such as acetone or acetonitrile, add an equimolar amount of chloroacetonitrile.

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

The formation of the pyridinium salt often results in its precipitation from the reaction mixture.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

[3+2] Cycloaddition for the Synthesis of Indolizines

This compound is a precursor to the corresponding pyridinium ylide, which readily undergoes a [3+2] cycloaddition reaction with electron-deficient alkenes to form indolizine derivatives.

Experimental Workflow:

Figure 2: Experimental workflow for indolizine synthesis.

Detailed Experimental Protocol (Adapted from Rubin, M. et al.):

-

In a reaction vessel, dissolve this compound (0.15 mmol) and the desired 1-chloro-2-nitrostyrene derivative (0.15 mmol) in ethanol.

-

To this solution, add triethylamine (0.45 mmol, 3 equivalents) as a base to facilitate the in situ generation of the pyridinium ylide.

-

The reaction mixture is stirred at room temperature for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to afford the pure indolizine derivative.

Table 4: Representative Yields of Indolizine Synthesis

| Substituents on Nitrostyrene | Product | Yield (%) |

| Phenyl | 1-cyano-2-nitro-3-phenylindolizine | ~70-80% |

| 4-Chlorophenyl | 1-cyano-2-nitro-3-(4-chlorophenyl)indolizine | ~75-85% |

| 4-Methoxyphenyl | 1-cyano-2-nitro-3-(4-methoxyphenyl)indolizine | ~65-75% |

Applications in Drug Development: Tubulin Polymerization Inhibition

A significant application of the indolizine scaffolds synthesized from this compound is in the development of novel anticancer agents. Certain indolizine derivatives have been identified as potent inhibitors of tubulin polymerization.[6][7]

Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.

Indolizine derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[8] This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization. The downstream effects include the activation of the spindle assembly checkpoint, arrest of the cell cycle in the G2/M phase, and ultimately, induction of apoptosis.

Signaling Pathway of Indolizine-mediated Tubulin Inhibition:

Figure 3: Mechanism of tubulin polymerization inhibition by indolizines.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant applications in synthetic organic chemistry. Its role as a precursor to pyridinium ylides for the construction of complex heterocyclic molecules, particularly indolizines, is well-established. The discovery that these indolizine derivatives can function as potent tubulin polymerization inhibitors highlights the importance of this compound as a starting material in the design and synthesis of novel therapeutic agents for the treatment of cancer. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this valuable compound in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) 1H NMR spectrum [chemicalbook.com]

- 4. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) IR Spectrum [chemicalbook.com]

- 5. PubChemLite - this compound (C7H7N2) [pubchemlite.lcsb.uni.lu]

- 6. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 7. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Structure of 1-(Cyanomethyl)pyridinium Ylide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)pyridinium ylide is a member of the pyridinium ylide class of compounds, which are characterized as zwitterionic species with a positively charged pyridinium ring covalently bonded to a carbanion. The stability and reactivity of these ylides are significantly influenced by the substituents on the carbanionic carbon. Electron-withdrawing groups, such as the cyanomethyl group, play a crucial role in stabilizing the ylide through resonance and inductive effects. This technical guide provides a detailed examination of the electronic structure of 1-(Cyanomethyl)pyridinium ylide and its analogs, leveraging data from theoretical computational studies. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by elucidating the molecule's fundamental electronic properties, which govern its chemical behavior and potential applications.

Introduction

Pyridinium ylides are versatile intermediates in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition reactions to construct various heterocyclic scaffolds.[1][2] The electronic structure of these ylides is of paramount importance as it dictates their nucleophilicity, stability, and overall reactivity. The presence of an electron-withdrawing group, such as a cyano (-CN) moiety, on the methylide carbon significantly stabilizes the negative charge, rendering the ylide more amenable to isolation and study.[3] This guide focuses on the theoretical aspects of the electronic structure of 1-(Cyanomethyl)pyridinium ylide, presenting key data derived from computational chemistry studies to provide a foundational understanding for further research and application.

Computational Methodologies

The electronic properties of pyridinium ylides are often investigated using quantum-chemical calculations. Density Functional Theory (DFT) is a commonly employed method that provides a good balance between accuracy and computational cost for studying such molecular systems. A typical computational protocol involves:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP functional combined with a basis set like 6-31G(d,p).[4][5][6]

-

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Once the geometry is optimized, various electronic properties are calculated. These include:

-

Mulliken Population Analysis: To determine the partial atomic charges.[7][8]

-

Dipole Moment Calculation: To understand the overall polarity of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.[9][10][11]

-

The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent environment on the electronic structure.

Data Presentation: Electronic Structure Parameters

Table 1: Frontier Molecular Orbital Energies of a 4-Cyanophenyl-Substituted Pyridinium Ylide Analog [12]

| Molecular Orbital | Energy (eV) |

| HOMO | -9.63 |

| LUMO | 1.15 |

| HOMO-LUMO Gap | 10.78 |

Computational Method: DFT/B3LYP with a proprietary basis set, including solvent effects (ethanol) using IEF-PCM.[12]

The HOMO-LUMO gap is a significant indicator of the chemical reactivity and stability of a molecule. A larger gap, as seen in this stabilized ylide, suggests higher stability and lower reactivity compared to ylides without strong electron-withdrawing groups. The introduction of electron-withdrawing substituents generally lowers the energies of both the HOMO and LUMO.[11]

Visualization of Molecular and Electronic Concepts

To further elucidate the theoretical concepts discussed, the following diagrams, generated using the DOT language, visualize the molecular structure and the workflow of a typical computational analysis.

Caption: Molecular structure of 1-(Cyanomethyl)pyridinium ylide.

Caption: Workflow for theoretical electronic structure analysis.

Discussion and Implications

The electronic structure of 1-(Cyanomethyl)pyridinium ylide is characterized by a significant charge separation between the positively charged pyridinium ring and the negatively charged ylidic carbon. The cyanomethyl group effectively delocalizes the negative charge, thereby stabilizing the molecule. This stabilization is reflected in the frontier molecular orbital energies.

The HOMO is typically localized on the ylidic carbon, indicating that this is the primary site for nucleophilic attack. The LUMO is generally distributed over the pyridinium ring, which is the electron-accepting part of the molecule. The energy difference between the HOMO of the ylide and the LUMO of a dipolarophile is a key factor in determining the rate and feasibility of 1,3-dipolar cycloaddition reactions.[12] Studies have shown that electron-donating groups on the pyridinium ylide can increase the HOMO energy, potentially accelerating reactions with electron-deficient dipolarophiles. Conversely, electron-withdrawing groups, as in the case of the cyanomethyl substituent, lower the HOMO energy, which can decrease the reaction rate with certain substrates.[12]